Pyridoxine tripalmitate
Overview
Description
Pyridoxine tripalmitate (PTP) is a derivative of vitamin B6, which is synthesized by the esterification of pyridoxine with palmitic acid. PTP has shown potential in various scientific research applications due to its unique biochemical and physiological properties.
Scientific Research Applications
Biochemical and Physiological Effects
Effects on Fish Health : Research indicates that dietary pyridoxine (a form of vitamin B6, closely related to Pyridoxine tripalmitate) can significantly improve the health and growth of fish species like Labeo rohita when exposed to stressors like endosulfan. Supplementation with pyridoxine has shown improvements in weight gain, specific growth rate, tissue glycogen, and protease activity in these species (Akhtar et al., 2012).
Neurological Implications : Pyridoxal phosphate, a derivative of vitamin B6, is crucial in various neurotransmitter syntheses. Disorders in pyridoxal phosphate levels can lead to neurological dysfunctions such as epilepsy. Certain genetic conditions can increase the need for pyridoxine and pyridoxal phosphate, highlighting the importance of these compounds in managing neurological conditions (Clayton, 2006).
Thermal Tolerance in Aquatic Species : Dietary pyridoxine enhances the thermal tolerance of Labeo rohita fingerlings, which is crucial for their survival in different climatic conditions. This indicates the potential of pyridoxine in aquaculture to improve the resilience of fish to temperature variations (Akhtar et al., 2011).
Immunomodulatory Effects : Pyridoxine demonstrates immunomodulatory effects in Labeo rohita, suggesting its role in enhancing immune responses and mitigating stress in aquatic species. This could be significant in improving the health and resilience of fish in aquaculture settings (Akhtar et al., 2009).
Temperature Stress Mitigation : A study showed that dietary pyridoxine supplementation could reverse the negative effects caused by elevated temperatures and protect the hematological status of Labeo rohita fingerlings (Akhtar et al., 2012).
Vitamin B6 Transport and Metabolism
- Transport Mechanisms : Tpn1p, identified in Saccharomyces cerevisiae, is a transporter protein for vitamin B6, providing insights into the transport mechanisms of pyridoxine and its related compounds. This could be relevant in understanding how this compound is absorbed and utilized in different organisms (Stolz & Vielreicher, 2003).
Clinical Implications
Epilepsy Treatment : Pyridoxine is effective in treating certain forms of epilepsy, such as pyridoxine-dependent epilepsy, highlighting its critical role in neurological health and potential therapeutic applications (Coughlin et al., 2015).
Neuroprotection : Pyridoxine shows promise in neuroprotective strategies, particularly in conditions like pyridoxine-induced peripheral sensory neuropathy. Its role in regulating neurotransmitters like serotonin and GABA suggests its broader applications in neurology and psychiatry (McCarty, 2000).
Properties
IUPAC Name |
[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRYFKCHZFVZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H101NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195919 | |
Record name | Pyridoxine tripalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
884.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-46-7 | |
Record name | Pyridoxine tripalmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4372-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxine tripalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxine tripalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxine tripalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXINE TRIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXS58JW4OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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